molecular formula C16H11IN2OS B12276109 (2Z)-2-[(2-iodophenyl)imino]-2H-chromene-3-carbothioamide

(2Z)-2-[(2-iodophenyl)imino]-2H-chromene-3-carbothioamide

Katalognummer: B12276109
Molekulargewicht: 406.2 g/mol
InChI-Schlüssel: ZSKZSEQWIHNGRG-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(2Z)-2-[(2-iodophenyl)imino]-2H-chromene-3-carbothioamide is a synthetic organic compound that belongs to the class of chromenes

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (2Z)-2-[(2-iodophenyl)imino]-2H-chromene-3-carbothioamide typically involves the condensation of 2-iodoaniline with a suitable chromene derivative under specific reaction conditions. The reaction may require the use of a catalyst and specific solvents to achieve the desired product.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimizing the synthetic route for large-scale production. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and solvent recycling to improve efficiency and reduce costs.

Analyse Chemischer Reaktionen

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions could convert the imino group to an amine group.

    Substitution: The iodine atom in the phenyl ring can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophiles such as thiols, amines, or alkoxides.

Major Products

The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution could introduce various functional groups into the phenyl ring.

Wissenschaftliche Forschungsanwendungen

Chemistry

In chemistry, (2Z)-2-[(2-iodophenyl)imino]-2H-chromene-3-carbothioamide can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various chemical modifications, making it a valuable intermediate in organic synthesis.

Biology

In biological research, this compound may be studied for its potential biological activities, such as antimicrobial, anticancer, or anti-inflammatory properties. Researchers might investigate its interactions with biological targets and its effects on cellular processes.

Medicine

In medicinal chemistry, this compound could be explored as a lead compound for drug development. Its structure may be optimized to enhance its pharmacological properties and reduce potential side effects.

Industry

In the industrial sector, this compound might find applications in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Wirkmechanismus

The mechanism of action of (2Z)-2-[(2-iodophenyl)imino]-2H-chromene-3-carbothioamide would depend on its specific interactions with molecular targets. It may act by binding to specific enzymes or receptors, modulating their activity and affecting various biochemical pathways.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • (2Z)-2-[(2-bromophenyl)imino]-2H-chromene-3-carbothioamide
  • (2Z)-2-[(2-chlorophenyl)imino]-2H-chromene-3-carbothioamide
  • (2Z)-2-[(2-fluorophenyl)imino]-2H-chromene-3-carbothioamide

Uniqueness

The uniqueness of (2Z)-2-[(2-iodophenyl)imino]-2H-chromene-3-carbothioamide lies in the presence of the iodine atom, which can influence its reactivity and biological activity. The iodine atom may enhance the compound’s ability to interact with specific biological targets or undergo unique chemical transformations.

Eigenschaften

Molekularformel

C16H11IN2OS

Molekulargewicht

406.2 g/mol

IUPAC-Name

2-(2-iodophenyl)iminochromene-3-carbothioamide

InChI

InChI=1S/C16H11IN2OS/c17-12-6-2-3-7-13(12)19-16-11(15(18)21)9-10-5-1-4-8-14(10)20-16/h1-9H,(H2,18,21)

InChI-Schlüssel

ZSKZSEQWIHNGRG-UHFFFAOYSA-N

Kanonische SMILES

C1=CC=C2C(=C1)C=C(C(=NC3=CC=CC=C3I)O2)C(=S)N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.